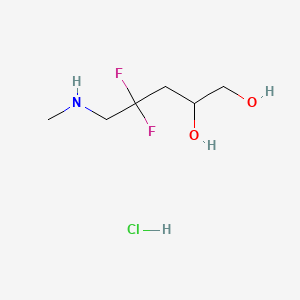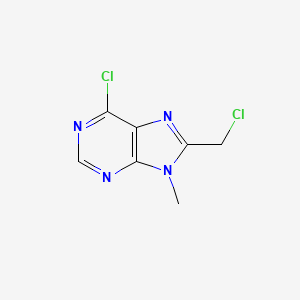
6-chloro-8-(chloromethyl)-9-methyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is a heterocyclic organic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of DNA and RNA. This particular compound is characterized by the presence of chlorine and methyl groups attached to the purine ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine typically involves the chlorination of 9-methylpurine. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction conditions often require heating to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-8-(chloromethyl)-9-methyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted purines, while oxidation can lead to the formation of purine N-oxides.
Wissenschaftliche Forschungsanwendungen
6-chloro-8-(chloromethyl)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical reactions and studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine depends on its specific application and the biological target. In general, the compound can interact with nucleic acids and proteins, affecting their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by incorporating into the DNA strand.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloropurine: Lacks the chloromethyl and methyl groups, making it less reactive in certain chemical reactions.
8-chloromethylpurine: Lacks the chlorine and methyl groups, which can affect its biological activity and chemical properties.
9-methylpurine: Lacks the chlorine and chloromethyl groups, making it less versatile in synthetic applications.
Uniqueness
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and allow for a wider range of chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C7H6Cl2N4 |
|---|---|
Molekulargewicht |
217.05 g/mol |
IUPAC-Name |
6-chloro-8-(chloromethyl)-9-methylpurine |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-4(2-8)12-5-6(9)10-3-11-7(5)13/h3H,2H2,1H3 |
InChI-Schlüssel |
CAFHFKUASIPAIS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1N=CN=C2Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
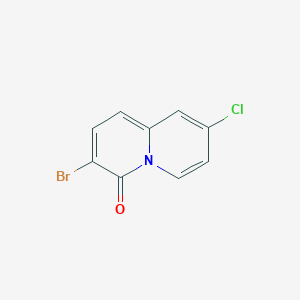
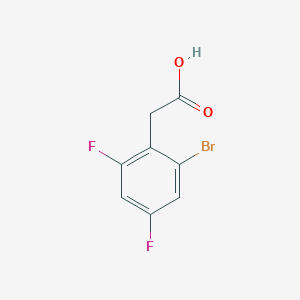

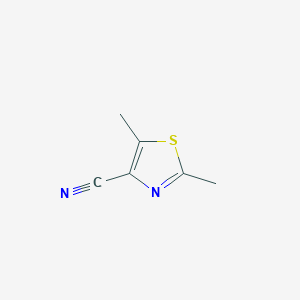
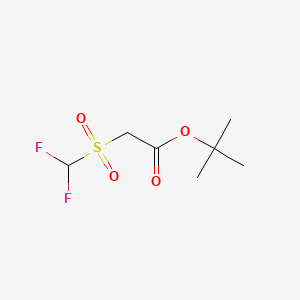
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
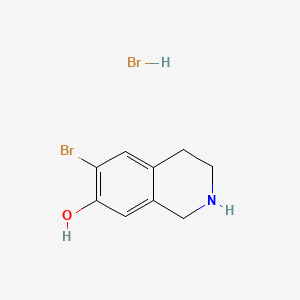
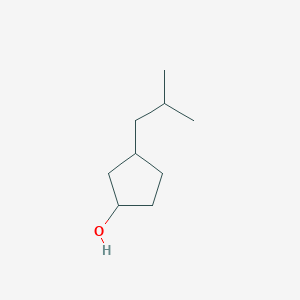
![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid](/img/structure/B13462979.png)
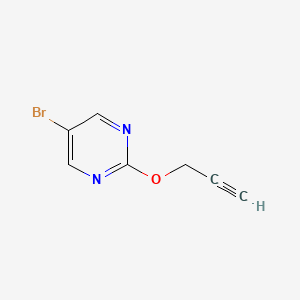
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
